

Arctic acid as a standard for fatty acid profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arctic acid*

Cat. No.: *B12306440*

[Get Quote](#)

Note on "Arctic Acid"

Extensive research indicates that the term "**Arctic acid**" does not refer to a recognized standard for fatty acid profiling. Chemical databases identify "**Arctic acid**" as 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid, a compound containing thiophene rings, which is structurally distinct from fatty acids.^{[1][2]} This compound has been isolated from plants of the *Arctium* genus (burdock).^{[1][3]}

For accurate quantification in fatty acid profiling, it is standard practice to use an internal standard that is chemically similar to the analytes of interest but not naturally present in the samples. Commonly used internal standards for this purpose are odd-chain fatty acids, such as tridecanoic acid (C13:0) and nonadecanoic acid (C19:0), or stable isotope-labeled fatty acids.^{[4][5][6]}

Therefore, this document will proceed by providing detailed application notes and protocols for the use of Tridecanoic Acid (C13:0) as a representative and widely accepted internal standard for fatty acid profiling.

Application Notes: Tridecanoic Acid as an Internal Standard for Fatty Acid Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful techniques for fatty acid profiling. However, variability in sample preparation, extraction, and analysis can introduce inaccuracies. The use of an internal standard (IS) is essential to correct for these variations and ensure precise and reliable quantification.^{[1][7]}

Tridecanoic acid (C13:0) is an ideal internal standard for fatty acid analysis because it is a saturated fatty acid that is typically absent or present in very low concentrations in most biological samples.^{[4][8]} Its chemical properties are similar to other saturated and unsaturated fatty acids, ensuring that it behaves comparably during extraction and derivatization procedures.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for fatty acid profiling using tridecanoic acid as an internal standard.

Table 1: Performance Characteristics of GC-MS Method for Fatty Acid Analysis in Human Plasma

Analyte	Linearity (r^2)	Recovery (%)	Limit of Detection (LOD) ($\mu\text{g/mL}$)	Limit of Quantificati on (LOQ) ($\mu\text{g/mL}$)	Reference
Palmitic acid (C16:0)	>0.995	85-115	0.1	0.5	[5]
Stearic acid (C18:0)	>0.995	85-115	0.1	0.5	[5]
Oleic acid (C18:1n9c)	>0.995	85-115	0.1	0.5	[5]
Linoleic acid (C18:2n6)	>0.995	85-115	0.1	0.5	[5]
Arachidonic acid (C20:4n6)	>0.995	85-115	0.2	1.0	[5]

Table 2: Calibration Range for Fatty Acid Methyl Esters (FAMES) using GC-MS

Fatty Acid Methyl Ester	Calibration Range (ng/mL)	r ²
C12:0	12.5 - 250	>0.995
C14:0	12.5 - 250	>0.995
C16:0	62.5 - 1250	>0.995
C18:0	62.5 - 1250	>0.995
C18:1n9c	62.5 - 1250	>0.995
C18:2n6	62.5 - 1250	>0.995
C20:0	12.5 - 250	>0.995
C22:1n9	12.5 - 250	>0.995

(Data adapted from a study on fatty acid analysis in oral biofilms)[5]

Experimental Protocols

Protocol 1: Fatty Acid Extraction and Derivatization for GC-MS Analysis

This protocol describes the extraction of total fatty acids from a biological sample and their conversion to fatty acid methyl esters (FAMES) for GC-MS analysis.

Materials:

- Sample (e.g., plasma, tissue homogenate)
- Tridecanoic acid (C13:0) internal standard solution (1 mg/mL in methanol)
- Chloroform/Methanol (2:1, v/v)
- 0.9% NaCl solution
- 0.5 M NaOH in methanol

- 14% Boron trifluoride (BF₃) in methanol
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Glass tubes with PTFE-lined screw caps
- Nitrogen gas evaporator
- Heating block or water bath
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation and Lipid Extraction (Folch Method):
 1. To 100 µL of sample in a glass tube, add a known amount of tridecanoic acid internal standard.
 2. Add 2 mL of chloroform/methanol (2:1, v/v).
 3. Vortex vigorously for 1 minute.
 4. Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
 5. Centrifuge at 2000 x g for 10 minutes to separate the phases.
 6. Carefully transfer the lower organic layer to a new glass tube.
 7. Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Hydrolysis and Derivatization to FAMES:

1. Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
2. Heat at 100°C for 10 minutes.
3. Cool the sample and add 2 mL of 14% BF₃ in methanol.
4. Heat at 100°C for 5 minutes.
5. Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
6. Vortex and centrifuge to separate the phases.
7. Transfer the upper hexane layer containing the FAMES to a GC vial insert.

Protocol 2: GC-MS Instrumental Analysis

Instrumentation:

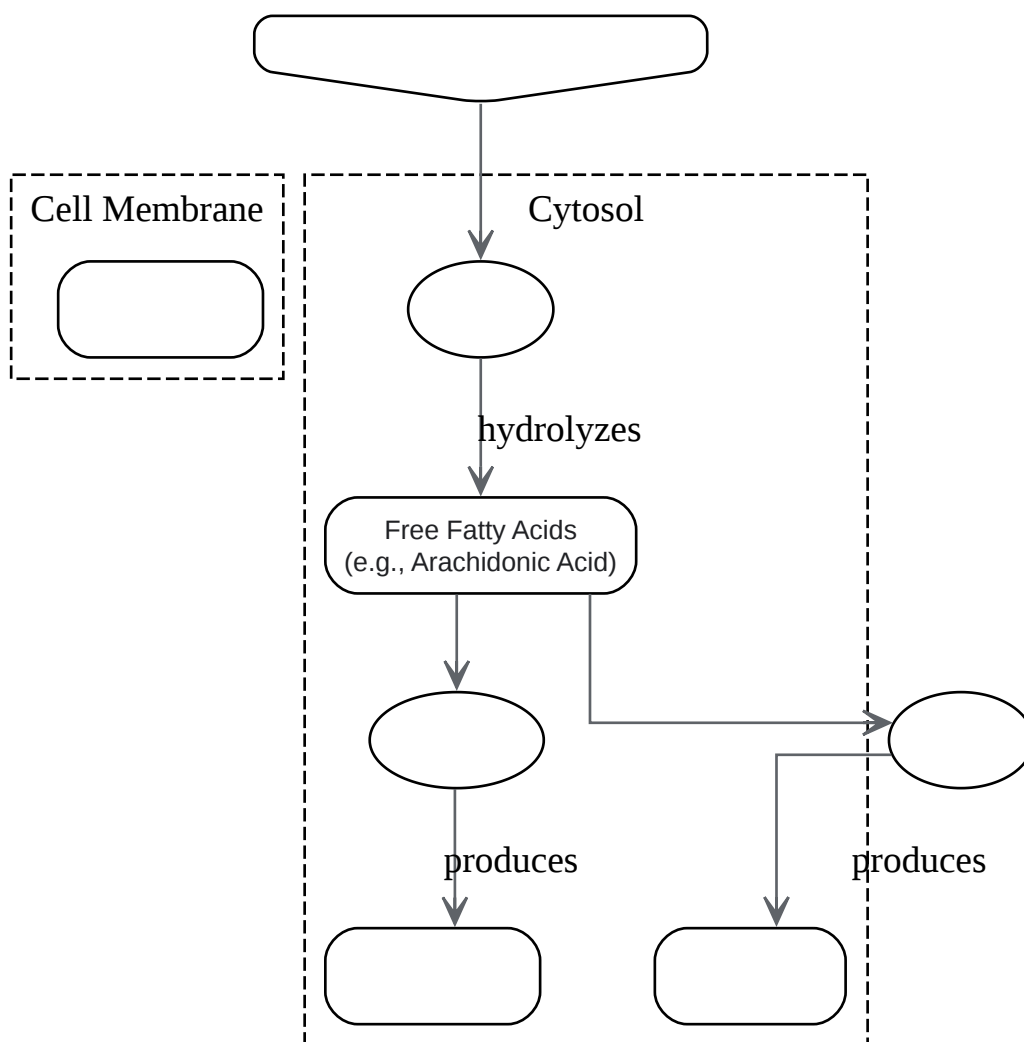
- Gas Chromatograph (GC) with a split/splitless injector
- Mass Spectrometer (MS) with an electron ionization (EI) source
- Capillary GC column suitable for FAME analysis (e.g., DB-225ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

Mandatory Visualizations



Caption: Experimental workflow for fatty acid profiling using an internal standard.



[Click to download full resolution via product page](#)

Caption: Simplified eicosanoid signaling pathway initiated by fatty acid release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound Arctic acid (FDB004069) - FooDB [foodb.ca]
- 2. Arctic acid | C₁₂H₈O₂S₂ | CID 182071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Arctium Species Secondary Metabolites Chemodiversity and Bioactivities [frontiersin.org]
- 4. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 5. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Arctic acid as a standard for fatty acid profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12306440#arctic-acid-as-a-standard-for-fatty-acid-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com